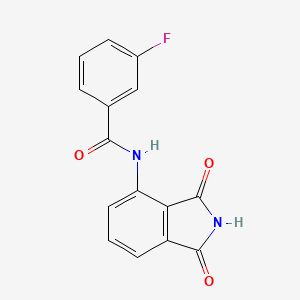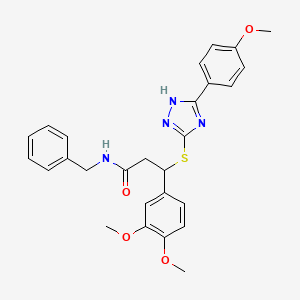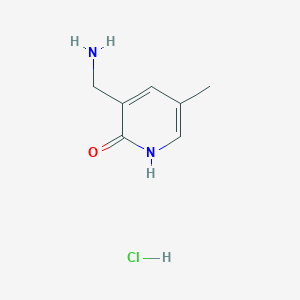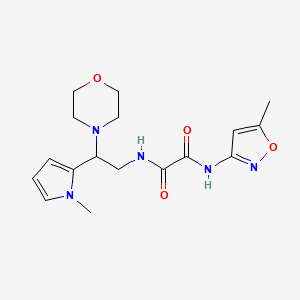
(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the nitrobenzylidene and pyrazole moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde.
Catalyst: Acetic acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and enhance efficiency.
化学反应分析
Types of Reactions
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
In chemistry, (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrobenzylidene group is known to enhance the biological activity of the compound, making it a promising candidate for drug development.
Medicine
In medicine, (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with various biological targets makes it a versatile compound for therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole moiety can also bind to specific proteins, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-methyl-N’-(2-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro group on the benzylidene moiety. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrazole ring also adds to its uniqueness, providing a versatile scaffold for further functionalization and derivatization.
属性
CAS 编号 |
306758-96-3 |
|---|---|
分子式 |
C18H15N5O3 |
分子量 |
349.35 |
IUPAC 名称 |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI 键 |
LTWCYGLURJMHGZ-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


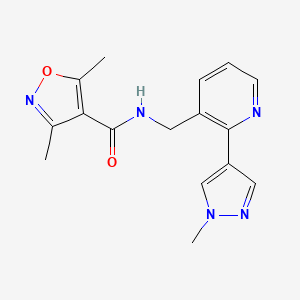
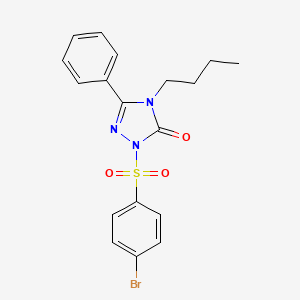
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
![N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2598243.png)
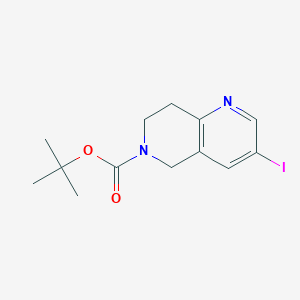
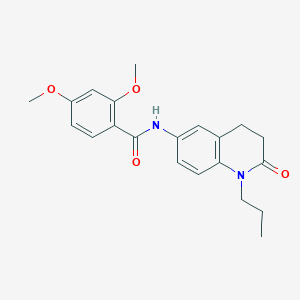
![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)
